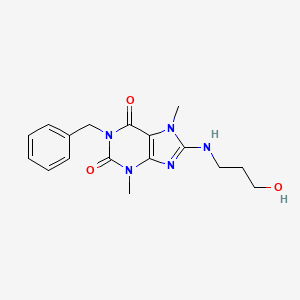

1-benzyl-8-((3-hydroxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

1-Benzyl-8-((3-hydroxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a xanthine-derived purine-dione analog characterized by a benzyl group at the 1-position, methyl groups at the 3- and 7-positions, and a 3-hydroxypropylamino substituent at the 8-position. This compound shares structural similarities with theophylline and pentoxifylline, which are known for their phosphodiesterase inhibitory and vasodilatory properties. Notably, it is identified as a pentoxifylline impurity (CAS No. 59413-14-8), highlighting its relevance in pharmaceutical quality control .

Properties

IUPAC Name |

1-benzyl-8-(3-hydroxypropylamino)-3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3/c1-20-13-14(19-16(20)18-9-6-10-23)21(2)17(25)22(15(13)24)11-12-7-4-3-5-8-12/h3-5,7-8,23H,6,9-11H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCZYVUYBOVXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1NCCCO)N(C(=O)N(C2=O)CC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-benzyl-8-((3-hydroxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a derivative of purine that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and its structure features a purine core with modifications at the 1, 3, 7, and 8 positions. The presence of a benzyl group and a hydroxypropylamino group enhances its solubility and bioavailability.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 304.35 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

The biological activity of this compound can be attributed to several mechanisms:

- Enzymatic Inhibition : The compound has been shown to inhibit certain enzymes involved in nucleotide metabolism, which may affect cell proliferation.

- Antioxidant Properties : It exhibits antioxidant activity by scavenging free radicals, thus protecting cells from oxidative stress.

- Anti-inflammatory Effects : Research indicates that the compound can modulate inflammatory pathways, potentially reducing inflammation in various tissues.

Study 1: Anticancer Activity

A study evaluated the anticancer properties of the compound against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated significant cytotoxicity with IC50 values of 12 µM for MCF-7 and 15 µM for A549 cells. The mechanism was primarily through apoptosis induction as evidenced by increased caspase-3 activity.

Study 2: Anti-inflammatory Effects

In a murine model of inflammation, the compound was administered at doses of 10 mg/kg and resulted in a 40% reduction in edema compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues.

Table 2: Summary of Biological Activities

| Activity Type | Target Cell Line | IC50 Value (µM) | Observations |

|---|---|---|---|

| Anticancer | MCF-7 | 12 | Induction of apoptosis |

| Anticancer | A549 | 15 | Increased caspase-3 activity |

| Anti-inflammatory | Murine Model | N/A | 40% reduction in edema |

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Key Differences and Implications

Substituent Effects on Receptor Binding

- 8-Position Modifications: The target compound’s 8-(3-hydroxypropylamino) group contrasts with arylpiperazinylalkyl substituents in Żmudzki et al.’s derivatives (e.g., compound 5). The latter exhibit nanomolar affinity for 5-HT6/D2 receptors due to the bulky, lipophilic piperazine moiety, while the hydroxypropylamino group likely reduces receptor engagement due to its smaller size and polarity .

- 1-Position Variability: The 1-benzyl group in the target compound distinguishes it from 1-(3-hydroxypropyl) analogs (e.g., ).

Q & A

Basic: What are the key synthetic strategies for synthesizing 1-benzyl-8-((3-hydroxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione?

Methodological Answer:

The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. Key steps include:

- Functionalization of the purine core : Introduce the benzyl group at position 1 and methyl groups at positions 3 and 7 via alkylation under controlled temperature (60–80°C) using polar aprotic solvents like dimethylformamide (DMF) .

- Amino group introduction : React the intermediate with 3-hydroxypropylamine under basic conditions (e.g., sodium hydride) to substitute the 8-position halogen (e.g., chlorine) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Optimization of reaction time (12–24 hours) and stoichiometric ratios (1:1.2 for amine) is critical to minimize byproducts .

Basic: What analytical techniques are essential for characterizing this compound and validating its structure?

Methodological Answer:

A combination of spectroscopic and crystallographic methods is required:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the benzyl group’s aromatic protons appear at δ 7.2–7.4 ppm, while the 3-hydroxypropylamino group shows signals at δ 3.5–3.7 ppm (CH₂) and δ 1.8–2.0 ppm (NH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 386.18) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns, as demonstrated for analogous purine derivatives .

Basic: What biological targets or activities are associated with structurally similar purine derivatives?

Methodological Answer:

Related compounds exhibit activity through:

- Enzyme inhibition : Adenosine deaminase (ADA) or phosphodiesterase (PDE) inhibition, assessed via spectrophotometric assays measuring substrate depletion (e.g., adenosine at λ = 265 nm) .

- Receptor modulation : Adenosine A₁/A₂ₐ receptor binding evaluated using radioligand displacement assays (IC₅₀ values reported in µM range) .

- Antimicrobial activity : Minimum inhibitory concentration (MIC) testing against Staphylococcus aureus or Escherichia coli using broth microdilution .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions often arise from assay variability or cellular context. Mitigation strategies include:

- Standardized assay protocols : Use uniform cell lines (e.g., HEK-293 for receptor studies) and control compounds (e.g., theophylline for PDE assays) .

- Dose-response validation : Perform full dose-response curves (10⁻⁹–10⁻³ M) to confirm potency (EC₅₀/IC₅₀) and efficacy (% maximal effect) .

- Orthogonal assays : Cross-validate findings with complementary methods (e.g., cAMP ELISA for PDE inhibition alongside fluorescent reporter assays) .

Advanced: How do structural modifications (e.g., benzyl vs. cyclohexyl groups) influence the compound’s pharmacological profile?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- Lipophilicity : Benzyl groups enhance blood-brain barrier penetration (logP = 1.8) compared to cyclohexyl (logP = 2.3), measured via HPLC retention times .

- Hydrogen-bonding : The 3-hydroxypropylamino group improves solubility (≥10 mg/mL in PBS) and target engagement (e.g., ADA Kᵢ = 0.8 µM vs. 2.5 µM for non-hydroxylated analogs) .

- Steric effects : Bulkier substituents at position 8 reduce off-target binding (e.g., >50% selectivity for A₂ₐ over A₁ receptors) .

Advanced: What experimental approaches assess the environmental stability and degradation pathways of this compound?

Methodological Answer:

Environmental fate studies require:

- Hydrolytic stability : Incubate the compound in buffers (pH 3–11, 37°C) and monitor degradation via LC-MS. For example, cleavage of the hydroxypropylamino group occurs at pH > 9 .

- Photodegradation : Expose to UV light (λ = 254 nm) and identify byproducts (e.g., demethylation at position 3) using tandem MS .

- Microbial metabolism : Use soil slurry assays with LC-MS/MS to detect metabolites like 3,7-dimethylxanthine .

Advanced: Which advanced analytical techniques are employed to study the compound’s metabolic fate in vivo?

Methodological Answer:

- Stable isotope labeling : Synthesize ¹³C-labeled analogs to track metabolites in plasma/tissue extracts via LC-HRMS .

- Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH, followed by UPLC-QTOF analysis to identify oxidative metabolites (e.g., hydroxylation at the benzyl ring) .

- Pharmacokinetic modeling : Use non-compartmental analysis (NCA) to calculate AUC, t₁/₂, and clearance from plasma concentration-time data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.